Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one
Description
Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one (CAS: 54674-61-2) is a structurally complex molecule featuring a bicyclo[3.3.1]nonane core fused to an oxirane (epoxide) ring at the 3-position and a ketone group at the 7-position . Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol. The spiro junction between the bicyclic system and the oxirane imposes rigidity, making it a valuable scaffold for drug discovery and asymmetric synthesis.
Properties
IUPAC Name |
(1R,5S)-spiro[bicyclo[3.3.1]nonane-7,2'-oxirane]-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-2-7-1-8(3-9)5-10(4-7)6-12-10/h7-8H,1-6H2/t7-,8+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMLVNKQIMLJSW-JWHQNHQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1CC3(C2)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(=O)C[C@H]1CC3(C2)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one typically involves multistep organic reactions. One common method includes the following steps:
Formation of the bicyclo[3.3.1]nonane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the oxirane ring: The oxirane ring can be introduced via an epoxidation reaction using peracids such as m-chloroperbenzoic acid (m-CPBA).
Incorporation of the ketone group: The ketone group at the 7 position can be introduced through oxidation reactions using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to open the oxirane ring.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds with spirobicyclic structures may exhibit significant antimicrobial properties. Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one is being investigated for its potential to inhibit various pathogens by interfering with microbial cell wall synthesis and other vital processes .
- Antitumor Effects : The unique spatial arrangement of atoms in this compound may facilitate specific interactions with biological targets, making it a candidate for anticancer drug development. Preliminary studies suggest that it could induce apoptosis in cancer cells through mitochondrial pathways .
- Anti-inflammatory Properties : The compound's potential anti-inflammatory effects are under exploration, as its structural features might modulate inflammatory pathways at the molecular level.
Material Science
In material science, this compound's unique structural attributes allow it to be utilized in synthesizing new materials with specialized properties, such as liquid crystals and polymers with enhanced mechanical strength or thermal stability .
Case Studies
Several studies have been conducted to evaluate the biological activities and synthetic routes associated with this compound:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of structurally related compounds, establishing a correlation between specific structural modifications and enhanced biological activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli.
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | 256 |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro tests on various cancer cell lines demonstrated that derivatives of this compound exhibited selective cytotoxicity towards hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15 |
| MCF-7 | 20 |
Mechanism of Action
The mechanism of action of spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The ketone group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolan]-7-one, 9,9-dimethyl (CAS: 37741-10-9)
- Molecular Formula : C₁₃H₂₀O₃
- Key Features : Replaces the oxirane with a 1,3-dioxolane ring, introducing two additional oxygen atoms and methyl groups at the 9-position.
- No direct biological data are reported, but similar bicyclo[3.3.1]nonane diones exhibit anticancer activity .
3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one (CAS: 1952348-87-6)
- Molecular Formula : C₁₀H₁₄O₄
- Key Features : Combines a 1,3-dioxolane ring with a ketone and an additional oxygen atom in the bicyclo system.
- Synthesis: Derived from multi-step condensations, highlighting the versatility of bicyclo[3.3.1]nonane in accommodating heterocyclic modifications .
Nitrogen-Containing Analogues
4-Azaspiro[bicyclo[2.2.2]octane-2,2'-oxirane] (CAS: 41353-91-7)
- Molecular Formula: C₈H₁₃NO
- Key Features: Replaces the bicyclo[3.3.1]nonane core with a bicyclo[2.2.2]octane and introduces a nitrogen atom.
Tedisamil (CAS: 120191-66-4)
Bicyclo[3.3.1]nonane Derivatives with 2-Methoxyphenol Moieties
- Key Features : Synthesized via BF₃-mediated oxirane opening and intramolecular cyclization.
- Biological Activity: Demonstrates cytotoxicity against human lung carcinoma A549 cells (IC₅₀ values in µM range), highlighting the role of phenolic groups in enhancing anticancer activity .
Bicyclo[3.3.1]nonenols
- Key Features : Hydroxyl groups at strategic positions enable hydrogen bonding with biological targets.
Biological Activity
Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one (CAS Number: 29681-64-9) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 166.217 g/mol
- LogP : 1.5346
- Polar Surface Area (PSA) : 29.6 Ų
Synthesis
The synthesis of this compound involves several chemical reactions, including hypervalent iodine oxidation and epoxide formation. A notable synthetic route includes the treatment of phenolic compounds with hypervalent iodine reagents, yielding bicyclic structures with significant biological potential .
Anticancer Properties
Recent studies highlight the anticancer properties of this compound derivatives. For instance, compounds derived from this structure have shown promising results against various cancer cell lines:
- Murine P388 Lymphocytic Leukemia : Exhibited potent growth inhibition.
- Human Cancer Cell Lines : Notable activity against breast (BSY-1) and stomach (MKN7) cancer cells was reported, indicating a broad spectrum of anticancer activity .
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in cancer progression:
- Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for tumor growth and metastasis.
Case Study 1: Antitumor Activity in Vivo
In a study conducted on murine models, this compound derivatives were administered to evaluate their antitumor efficacy. Results indicated a significant reduction in tumor size compared to control groups, suggesting that these compounds can effectively target and inhibit tumor growth in vivo .
Case Study 2: Mechanistic Insights from Cell Culture Studies
Cell culture studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent cell death. This mechanism highlights the potential for these compounds as chemotherapeutic agents .
Data Table: Biological Assay Results
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Spiro[bicyclo[3.3.1]nonane] | Murine P388 | 5.4 | Growth inhibition |
| Spiro[bicyclo[3.3.1]nonane] | BSY-1 (Breast) | 6.8 | Apoptosis induction |
| Spiro[bicyclo[3.3.1]nonane] | MKN7 (Stomach) | 4.2 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
